molecular formula C20H20N2O3 B12194262 N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine

Cat. No.: B12194262
M. Wt: 336.4 g/mol
InChI Key: WIBDVIWYLMNCIS-UHFFFAOYSA-N
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Description

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the coupling of an indole derivative with a beta-alanine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the beta-alanine derivative and the amino group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group in the amide linkage can yield secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with viral RNA-dependent RNA polymerase, inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine is unique due to its specific structural features, which confer distinct biological activities. The presence of both the indole moiety and the beta-alanine derivative allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-[3-(2-phenylindol-1-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(21-12-10-20(24)25)11-13-22-17-9-5-4-8-16(17)14-18(22)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)(H,24,25)

InChI Key

WIBDVIWYLMNCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NCCC(=O)O

Origin of Product

United States

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